(7-Amino-4-methyl-1H-indol-2-yl)methanol
Description
(7-Amino-4-methyl-1H-indol-2-yl)methanol is an indole-derived compound featuring a methanol (-CH2OH) group at position 2, an amino (-NH2) group at position 7, and a methyl (-CH3) substituent at position 2. The molecular formula is C10H12N2O (estimated molecular weight: 176.22 g/mol). Indole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, such as anti-inflammatory, antimicrobial, and kinase-inhibitory properties .
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(7-amino-4-methyl-1H-indol-2-yl)methanol |
InChI |
InChI=1S/C10H12N2O/c1-6-2-3-9(11)10-8(6)4-7(5-13)12-10/h2-4,12-13H,5,11H2,1H3 |
InChI Key |
NSCGLMOPEBATPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(NC2=C(C=C1)N)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of (7-Amino-4-methyl-1H-indol-2-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to produce 7-bromo-4-(methoxymethyl)-2-methylindole, which is then reduced with tributyltin hydride (Bu3SnH) to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
(7-Amino-4-methyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, leading to various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(7-Amino-4-methyl-1H-indol-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (7-Amino-4-methyl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Activities |
|---|---|---|---|---|
| This compound | 7-Amino, 4-methyl | C10H12N2O | 176.22 (estimated) | Potential kinase inhibition; enhanced solubility from -OH |
| (4-Methyl-7-nitro-1H-indol-2-yl)methanol | 7-Nitro (-NO2), 4-methyl | C10H10N2O3 | 206.20 | Electron-withdrawing nitro group reduces basicity; possible mutagenicity |
| (7-Chloro-3-methyl-1H-indol-2-yl)methanol | 7-Chloro (-Cl), 3-methyl | C10H10ClNO | 195.65 | Increased lipophilicity (Cl substituent); potential cytotoxicity |
| (4-Bromo-7-fluoro-1H-indol-3-yl)methanol | 4-Bromo (-Br), 7-fluoro (-F) | C9H7BrFNO | 244.06 | Halogens enhance electrophilicity; possible CNS activity |
| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | Amino, indole, and ketone groups | C20H16N2O2 | 316.36 | Anti-inflammatory and antifungal activity; inhibits ergosterol biosynthesis |
Functional Group Impact
- Amino vs. Nitro Groups: The amino group in the target compound contrasts with the nitro group in (4-Methyl-7-nitro-1H-indol-2-yl)methanol. The nitro group’s electron-withdrawing nature reduces basicity and may increase reactivity in electrophilic substitutions, but it also raises toxicity concerns .
- Methanol Group: The -CH2OH moiety improves aqueous solubility compared to non-polar analogs, as methanol is highly polar and miscible with water .
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